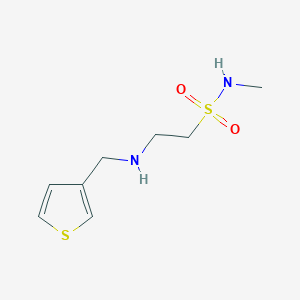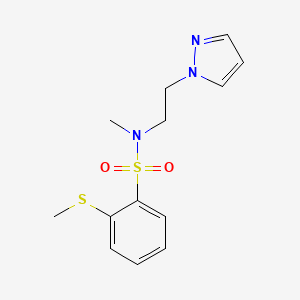
2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine (CCSM) is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. CCSM belongs to the class of morpholine derivatives, which are known to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine involves the binding of the compound to the extracellular pore of the voltage-gated sodium channels. This binding prevents the influx of sodium ions into the cell, thereby inhibiting the generation and propagation of action potentials. 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine has been shown to exhibit a high degree of selectivity towards the sodium channels, with minimal effects on other ion channels.
Biochemical and Physiological Effects:
The primary biochemical effect of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine is the inhibition of the voltage-gated sodium channels. This inhibition leads to a reduction in the excitability of neurons, which can have various physiological effects depending on the specific neuronal circuitry involved. For example, the inhibition of sodium channels in pain-sensing neurons can lead to a reduction in pain perception. Similarly, the inhibition of sodium channels in cardiac cells can lead to a reduction in the incidence of arrhythmias.
実験室実験の利点と制限
One of the primary advantages of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine as a research tool is its high degree of selectivity towards the sodium channels. This selectivity allows for the specific targeting of sodium channels in various neuronal circuits, without affecting other ion channels. However, one of the limitations of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine is its relatively low potency compared to other sodium channel blockers. This low potency can limit the effectiveness of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine in certain experimental settings.
将来の方向性
There are several future directions for research involving 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine. One area of interest is the development of more potent and selective sodium channel blockers based on the structure of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine. Another area of interest is the study of the role of sodium channels in various neurological and cardiovascular disorders, and the potential therapeutic applications of sodium channel blockers in these disorders. Additionally, the use of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine as a tool for studying the structure and function of ion channels can lead to a better understanding of the basic principles of neuronal signaling and could have implications for the development of novel therapies for various neurological disorders.
合成法
The synthesis of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine involves the reaction of 3-chloroaniline with cyclopropylsulfonyl chloride and 5-methylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine obtained by this method is around 60%.
科学的研究の応用
2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a tool for studying the structure and function of ion channels. 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine has been shown to selectively block the voltage-gated sodium channels in neurons, which are involved in the generation and propagation of action potentials. This property of 2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine has been utilized to study the role of sodium channels in various physiological and pathological processes, such as pain perception, epilepsy, and cardiac arrhythmias.
特性
IUPAC Name |
2-(3-chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-10-9-19-14(11-3-2-4-12(15)7-11)8-16(10)20(17,18)13-5-6-13/h2-4,7,10,13-14H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAGFHBVYUDZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1S(=O)(=O)C2CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-4-cyclopropylsulfonyl-5-methylmorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7633475.png)
![N-[2-[(2,6-dimethylpyridine-3-carbonyl)-methylamino]ethyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7633480.png)

![1-(2-Oxabicyclo[4.2.0]octan-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)urea](/img/structure/B7633495.png)

![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7633541.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)
![N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide](/img/structure/B7633556.png)
![1-[2-(4-methoxy-1H-indol-3-yl)ethyl]-3-(2-oxabicyclo[4.2.0]octan-7-yl)urea](/img/structure/B7633558.png)
![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)
